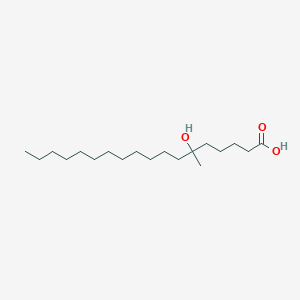

6-Hydroxy-6-methyloctadecanoic acid

Description

Propriétés

Numéro CAS |

101375-82-0 |

|---|---|

Formule moléculaire |

C19H38O3 |

Poids moléculaire |

314.5 g/mol |

Nom IUPAC |

6-hydroxy-6-methyloctadecanoic acid |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-13-16-19(2,22)17-14-12-15-18(20)21/h22H,3-17H2,1-2H3,(H,20,21) |

Clé InChI |

KKSCIHIDCOHLKZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCC(C)(CCCCC(=O)O)O |

Origine du produit |

United States |

Biosynthesis and Metabolic Pathways of 6 Hydroxy 6 Methyloctadecanoic Acid and Precursors

Enzymatic Hydroxylation Mechanisms in Fatty Acid Metabolism

The introduction of a hydroxyl (-OH) group onto a fatty acid chain is a critical biological modification catalyzed by several classes of enzymes. This process increases the polarity of the lipid, which can alter its function and facilitate further metabolism. Two primary enzymatic mechanisms for fatty acid hydroxylation are the oxidative reactions catalyzed by cytochrome P450 monooxygenases and the hydration reactions carried out by hydratases.

Cytochrome P450 (CYP) enzymes are a vast superfamily of monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. wikipedia.org These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water, a reaction that typically requires NADPH as a cofactor. ontosight.ai

In fatty acid metabolism, CYPs are responsible for hydroxylating the alkyl chain at various positions. This regioselectivity is a key feature of different CYP families. researchgate.net

Omega (ω)-Hydroxylation : This is the hydroxylation of the terminal methyl carbon of the fatty acid. CYP4 family enzymes, such as CYP4A11 and CYP4F2, are well-known for this activity, converting fatty acids into ω-hydroxy fatty acids. nih.govnih.govrsc.org

Sub-terminal (ω-1, ω-2, etc.) Hydroxylation : Some CYPs can hydroxylate carbons near the methyl end. nih.govontosight.ai For example, certain enzymes from the CYP102 family can hydroxylate the ω-1, ω-2, and ω-3 positions. researchgate.net

In-chain Hydroxylation : This involves hydroxylation at a carbon within the fatty acid chain, away from either the carboxyl or methyl terminus. researchgate.net The formation of 6-hydroxy-6-methyloctadecanoic acid would require a highly specific in-chain hydroxylation event at the C6 position.

The catalytic cycle of CYPs involves the activation of molecular oxygen at a heme iron center to form a potent oxidizing species capable of cleaving a strong C-H bond and inserting an oxygen atom. researchgate.net The active site of a particular CYP enzyme has a specific topology that orients the fatty acid substrate, thereby determining the position of hydroxylation. nih.gov For an already methylated fatty acid, a CYP enzyme could specifically target the tertiary carbon at the C6 position for hydroxylation.

Table 1: Selected Cytochrome P450 Families and Their Fatty Acid Hydroxylation Activity

| CYP Family | Typical Substrates | Predominant Hydroxylation Position(s) | Source Organism Example |

| CYP4A / CYP4F | Medium to long-chain fatty acids (e.g., Lauric acid, Arachidonic acid) | Omega (ω) | Human |

| CYP102A1 (P450 BM3) | Saturated fatty acids (C12-C20) | Sub-terminal (ω-1, ω-2, ω-3) | Bacillus megaterium |

| CYP153A | Medium to long-chain alkanes and fatty acids | Omega (ω) | Bacteria |

This table provides a generalized summary. Specific isoforms within a family can exhibit different substrate preferences and regioselectivity.

An alternative route to hydroxylation is through the action of fatty acid hydratases (FAHs), enzymes found exclusively in microorganisms. mdpi.com Unlike CYPs, which are oxygenases, hydratases catalyze the addition of a water molecule across a carbon-carbon double bond in an unsaturated fatty acid precursor. mdpi.comfu-berlin.de This reaction does not require molecular oxygen or cofactors like NADPH.

The physiological role of FAHs is thought to include the detoxification of unsaturated fatty acids present in the environment. fu-berlin.denih.gov The reaction is typically highly regio- and stereoselective. For instance, oleate (B1233923) hydratases, found in many probiotic bacteria like Lactobacillus and pathogenic bacteria like Staphylococcus aureus, specifically hydrate (B1144303) the C9-C10 double bond of oleic acid to produce (R)-10-hydroxystearic acid. nih.govresearchgate.netmdpi.com

For a hydratase to generate a 6-hydroxy group on an octadecanoic acid backbone, the precursor would need to be an octadecenoic acid with a double bond at either the C5-C6 or C6-C7 position. If the precursor were 6-methyloctadec-5-enoic acid, a hydratase could potentially form the 6-hydroxy-6-methyl structure.

Table 2: Examples of Microbial Fatty Acid Hydratases (FAHs)

| Enzyme/Organism | Substrate(s) | Product(s) |

| Oleate Hydratase (Stenotrophomonas maltophilia) | Oleic acid | (R)-10-Hydroxystearic acid |

| Linoleate Hydratase (Lactobacillus acidophilus) | Linoleic acid | 10-Hydroxy-cis-12-octadecenoic acid and 13-Hydroxy-cis-9-octadecenoic acid |

| Oleate Hydratase (Staphylococcus aureus) | Palmitoleic acid (16:1Δ9) | 10-Hydroxypalmitic acid |

This table showcases the specificity of microbial hydratases for the position of the double bond in the fatty acid substrate.

Methyl-Branching Mechanisms in Fatty Acid Biosynthesis

The introduction of a methyl group onto a fatty acid chain creates a branched-chain fatty acid (BCFA). BCFAs are important components of cell membranes in many bacteria, influencing membrane fluidity. The methyl branch can be introduced either at the beginning of synthesis, using a branched-chain primer, or during the elongation process.

S-Adenosyl-L-methionine (SAM or AdoMet) is a universal methyl group donor in a vast number of metabolic reactions, including the methylation of DNA, proteins, and various small molecules. youtube.comyoutube.com SAM is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase. youtube.com In a reaction catalyzed by a methyltransferase enzyme, the activated methyl group of SAM is transferred to a nucleophilic substrate, yielding a methylated product and S-adenosyl-L-homocysteine (SAH). youtube.com

While SAM-dependent methylation is a common biological reaction, the direct methylation of a fatty acid alkyl chain is less prevalent than primer-based mechanisms. However, specific methyltransferases could theoretically catalyze the post-synthetic methylation of a fatty acid or a fatty acyl-ACP intermediate. The formation of a methyl group at the C6 position of octadecanoic acid via this mechanism would require a highly specific enzyme capable of recognizing and methylating that precise location.

The most common pathway for the synthesis of BCFAs in bacteria involves the use of short, branched-chain acyl-CoA molecules as primers for the fatty acid synthase (FAS) system. nih.govfrontiersin.org These primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govnih.govwikipedia.org

The process begins with the transamination of a BCAA to its corresponding α-keto acid, followed by oxidative decarboxylation to produce a branched-chain acyl-CoA primer. nih.govfrontiersin.org

Valine is converted to isobutyryl-CoA, leading to iso-series fatty acids with an even number of carbons.

Leucine is converted to isovaleryl-CoA, resulting in iso-series fatty acids with an odd number of carbons.

Isoleucine is converted to 2-methylbutyryl-CoA, which primes the synthesis of anteiso-series fatty acids.

This mechanism places the methyl branch near the omega (ω) end of the fatty acid chain. For a methyl group to be located at C6, an alternative mechanism is required. One such mechanism involves the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation cycles of fatty acid synthesis. nih.gov This can introduce methyl branches at various positions along the growing acyl chain, providing a plausible route for the synthesis of a 6-methyl fatty acid precursor. nih.gov

Table 3: BCAA Precursors and Resulting Branched-Chain Fatty Acid Types

| Branched-Chain Amino Acid (BCAA) | Derived α-Keto Acid | Acyl-CoA Primer | Resulting Fatty Acid Series |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA | iso-even series (e.g., 14-methylpentadecanoic acid) |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | iso-odd series (e.g., 15-methylhexadecanoic acid) |

| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA | anteiso-odd series (e.g., 14-methylhexadecanoic acid) |

Integrated Biosynthetic Pathways for Hydroxy-Methyl-Branched Fatty Acids

Given the absence of a single characterized pathway for 6-hydroxy-6-methyloctadecanoic acid, its formation can be hypothesized through the integration of the enzymatic reactions described above. The synthesis would require the sequential or coordinated action of both a methyl-introducing and a hydroxyl-introducing enzyme system.

Hypothetical Pathway 1: Methylation followed by Hydroxylation

Methyl-branched Precursor Synthesis : A 6-methyloctadecanoic acid precursor is synthesized. This is likely achieved through the fatty acid synthase (FAS) machinery incorporating a methylmalonyl-CoA extender unit at the appropriate elongation cycle to place a methyl group at the C6 position.

Tertiary Carbon Hydroxylation : A specific Cytochrome P450 monooxygenase recognizes the 6-methyloctadecanoic acid. CYP enzymes are known to be capable of hydroxylating tertiary C-H bonds. The enzyme would catalyze the stereospecific hydroxylation at C6, yielding the final product, 6-hydroxy-6-methyloctadecanoic acid.

Hypothetical Pathway 2: Desaturation followed by Hydration

Methyl-branched Unsaturated Precursor Synthesis : The FAS pathway produces a precursor such as 6-methyl-octadec-5-enoic acid or 6-methyl-octadec-6-enoic acid. This would require both the specific incorporation of a methyl group during elongation and the action of a specific desaturase enzyme to introduce a double bond adjacent to the methyl branch.

Hydratase Action : A microbial fatty acid hydratase (FAH) with precise regioselectivity would then catalyze the addition of water across the double bond, resulting in the formation of the 6-hydroxy-6-methyl group.

Both hypothetical pathways depend on the existence of enzymes with very high substrate and positional specificity. The first pathway, involving CYP-mediated hydroxylation of a pre-formed methylated fatty acid, is perhaps more plausible given the known versatility and specificity of CYP enzymes in modifying complex lipids.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The formation of a modified fatty acid like 6-hydroxy-6-methyloctadecanoic acid is contingent on the expression and activity of the requisite biosynthetic enzymes. The regulation of these enzymes occurs at multiple levels, from gene transcription to post-translational modifications, and is intricately linked to the organism's metabolic state.

Transcriptional Regulation: The synthesis of enzymes is primarily controlled at the level of gene transcription. In plants, the expression of fatty acid hydroxylases, such as the oleate hydroxylase (FAH12) responsible for ricinoleic acid production, is often developmentally regulated and tissue-specific, with high expression in developing seeds. nih.govfrontiersin.org Master transcriptional regulators of seed development and fatty acid biosynthesis in Arabidopsis, such as LEAFY COTYLEDON 1 (LEC1), FUSCA3 (FUS3), and WRINKLED1 (WRI1), are known to control the genes involved in the production of fatty acid precursors. frontiersin.org

In mammals, the expression of cytochrome P450 (CYP) enzymes from the CYP4A and CYP4F families, which are the primary catalysts of fatty acid ω-hydroxylation, is regulated by nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov The expression of these CYPs can also be modulated by physiological conditions such as inflammation, which can lead to either up- or down-regulation depending on the specific enzyme and tissue. nih.gov

In bacteria, the regulation of fatty acid metabolism genes is often controlled by transcription factors that respond to the intracellular concentration of fatty acyl-CoAs. The FadR protein is a well-characterized example, acting as a master regulator of fatty acid synthesis and degradation. frontiersin.org

Epigenetic Regulation: Emerging research highlights the role of epigenetics, including DNA methylation and histone acetylation, in regulating lipid metabolism. nih.govnih.gov In plants and fungi, DNA methylation can influence gene expression and is involved in developmental processes and secondary metabolism. pnas.orgnih.govnih.govfrontiersin.org For instance, defects in the fatty acid β-oxidation pathway in plants have been shown to affect DNA methylation patterns, revealing a link between lipid metabolism and epigenetic control. pnas.org Such mechanisms could play a role in controlling the expression of the specific hydroxylases or methyltransferases required for the synthesis of rare fatty acids.

The table below summarizes key regulatory factors that could potentially influence the biosynthesis of 6-hydroxy-6-methyloctadecanoic acid by controlling the expression of precursor-synthesizing or modifying enzymes.

| Regulatory Factor | Target Enzyme/Pathway | Organism(s) | Effect |

| Transcription Factors | |||

| WRINKLED1 (WRI1) | Fatty Acid Biosynthesis | Plants | Activation |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Cytochrome P450 (CYP4A, CYP4F) | Mammals | Activation |

| FadR | Fatty Acid Synthesis & Degradation | Bacteria | Repression/Activation |

| Hormones | |||

| Insulin (B600854) | Acetyl-CoA Carboxylase (ACC) | Mammals | Activation |

| Glucagon / Epinephrine | Acetyl-CoA Carboxylase (ACC) | Mammals | Inhibition |

| Other | |||

| DNA Methylation | Gene Silencing/Expression | Plants, Fungi, Mammals | Regulation of metabolic genes |

| Inflammatory Cytokines | Cytochrome P450 (CYP) enzymes | Mammals | Up- or Down-regulation |

Comparative Biosynthesis Across Diverse Organisms

The enzymes responsible for fatty acid modification, particularly hydroxylation, are found across all domains of life, but their substrate specificity, regiospecificity, and physiological roles differ significantly. The hypothetical biosynthesis of 6-hydroxy-6-methyloctadecanoic acid would likely rely on a unique combination of these enzymatic activities.

Bacteria: Bacteria possess a remarkable diversity of metabolic pathways. Many species utilize cytochrome P450 monooxygenases for various oxidative reactions. A notable example is P450-BM3 from Bacillus megaterium, an efficient fatty acid hydroxylase that can produce sub-terminal (ω-1, ω-2, ω-3) hydroxy fatty acids. nih.gov Other bacterial systems, like the AlkBGT hydroxylation system from Pseudomonas putida, are primarily known for ω-hydroxylation of alkanes and fatty acids. frontiersin.orgrice.edu While bacteria are a promising source for novel enzyme discovery, a pathway combining C-6 hydroxylation and C-6 methylation of a long-chain fatty acid is not currently known. The synthesis of tuberculostearic acid in Mycobacterium involves the methylation of a double bond in a fatty acid precursor, a different mechanism than what would be required for 6-hydroxy-6-methyloctadecanoic acid.

Fungi: Fungi, including yeasts, are known to produce a variety of secondary metabolites derived from fatty acids. The oleaginous yeast Yarrowia lipolytica is a well-studied host for the engineered production of hydroxy fatty acids. nih.gov Fungal genomes contain genes for DNA methyltransferases that can epigenetically regulate metabolic pathways, potentially activating silent gene clusters that could produce novel compounds. nih.govfrontiersin.org However, the natural production of 6-hydroxy-6-methyloctadecanoic acid by fungi has not been reported.

Plants: The biosynthesis of hydroxy fatty acids is well-established in the plant kingdom. The most famous example is ricinoleic acid (12-hydroxy-octadec-9-enoic acid), which constitutes up to 90% of the seed oil in castor bean (Ricinus communis). nih.gov This is produced by a specific fatty acid hydroxylase (FAH12) that modifies oleic acid. nih.govfrontiersin.org Other plant species, such as those in the Lesquerella genus, produce different hydroxy fatty acids. justia.com Plant fatty acid modifying enzymes are typically located in the endoplasmic reticulum and act on fatty acids esterified to phospholipids (B1166683). nih.gov Despite this diversity, the specific 6-hydroxy-6-methyl substitution pattern on an octadecanoic acid backbone is not a known product of common plant metabolic pathways.

Mammals: In mammals, fatty acid hydroxylation is primarily a catabolic process or a step in the synthesis of signaling molecules. Members of the cytochrome P450 family 4 (CYP4), such as CYP4A11 and CYP4F2, catalyze the ω- or (ω-1)-hydroxylation of fatty acids. nih.govmedsciencegroup.com This is the first step in ω-oxidation, a pathway that breaks down fatty acids in the endoplasmic reticulum. These enzymes can also produce signaling molecules like 20-HETE from arachidonic acid. nih.gov In-chain hydroxylation by mammalian enzymes is much less common, and there is no known pathway for the biosynthesis of 6-hydroxy-6-methyloctadecanoic acid.

The following table provides a comparative overview of fatty acid hydroxylation in different organisms.

| Organism | Primary Enzyme Class | Typical Position of Hydroxylation | Cellular Location | Primary Function |

| Bacteria | Cytochrome P450 (e.g., P450-BM3), Alkane Hydroxylases (e.g., AlkBGT) | Sub-terminal (ω-1, ω-2, ω-3), Terminal (ω) | Cytoplasm | Metabolism, Biotransformation |

| Fungi | Cytochrome P450 | Various (often in engineered pathways) | Endoplasmic Reticulum | Secondary Metabolism |

| Plants | Fatty Acid Hydroxylase (FAH12) | In-chain (e.g., C-12) | Endoplasmic Reticulum | Storage Lipid Synthesis |

| Mammals | Cytochrome P450 (CYP4 Family) | Terminal (ω), Sub-terminal (ω-1) | Endoplasmic Reticulum | Catabolism, Signaling |

Chemical Synthesis Methodologies for 6 Hydroxy 6 Methyloctadecanoic Acid and Structural Analogues

Total Asymmetric Synthesis Approaches

Total synthesis provides the most versatile platform for the de novo construction of 6-hydroxy-6-methyloctadecanoic acid, allowing for precise control over the absolute configuration of the chiral center.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing 6-hydroxy-6-methyloctadecanoic acid, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a shorter carboxylic acid fragment. wikipedia.org This would be followed by chain elongation and the introduction of a ketone at the C6 position. The subsequent diastereoselective addition of a methyl nucleophile to this ketone, directed by the chiral auxiliary, would establish the tertiary alcohol with a specific stereochemistry. Finally, removal of the auxiliary would yield the enantiomerically enriched target molecule. While this strategy is well-established for simpler systems, its application to long-chain fatty acids requires careful optimization of reaction conditions to maintain high diastereoselectivity and yields. numberanalytics.com

Table 1: Key Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Attachment Point | Key Transformation | Potential Outcome |

| Evans Oxazolidinones | Carboxyl group | Diastereoselective methylation of a 6-keto intermediate | Enantiomerically enriched 6-hydroxy-6-methyloctadecanoic acid |

| Pseudoephedrine Amides | Carboxyl group | Stereocontrolled alkylation to build the carbon chain | Control of stereocenters during chain construction |

| Camphorsultam | Carboxyl group | Asymmetric conjugate addition or alkylation | Introduction of chirality early in the synthetic sequence |

Organocatalysis has emerged as a powerful and environmentally friendly approach to asymmetric synthesis. nih.gov For the synthesis of 6-hydroxy-6-methyloctadecanoic acid, an organocatalytic strategy could involve the asymmetric addition of a methyl nucleophile to a 6-oxooctadecanoic acid precursor. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can activate the ketone and guide the incoming nucleophile to a specific face, thereby inducing enantioselectivity. nih.gov The development of organocatalysts that can effectively control the stereochemistry of additions to long-chain keto-acids is an active area of research.

A notable study by an international team of researchers demonstrated the asymmetric synthesis of various regioisomers of hydroxypalmitic and hydroxystearic acids, including those with a hydroxyl group at the C6 position. nih.gov Their approach utilized an organocatalytic method to generate chiral terminal epoxides, which were then opened with appropriate nucleophiles to yield the desired chiral secondary alcohols. While this work focuses on secondary alcohols, it highlights the potential of organocatalysis in controlling chirality in long-chain fatty acids.

A convergent approach to 6-hydroxy-6-methyloctadecanoic acid can be envisioned using stereoselective alkynylation followed by a Wittig reaction for chain extension. masterorganicchemistry.comnih.govchadsprep.comyoutube.com This strategy would involve the enantioselective addition of a protected long-chain alkyne to a suitable keto-ester, such as methyl 5-oxopentanoate (B1240814), to create the chiral tertiary alcohol. Subsequent modification of the terminal alkyne and a Wittig reaction with a C12-phosphonium ylide would then construct the remainder of the octadecanoic acid chain. The stereochemistry of the double bond formed in the Wittig reaction can often be controlled by the choice of reagents and reaction conditions. nih.gov

Table 2: Retrosynthetic Analysis via Alkynylation and Wittig Reaction

| Retrosynthetic Step | Key Fragments | Reaction Type |

| Final Product | 6-Hydroxy-6-methyloctadecanoic acid | - |

| Disconnection 1 | C1-C6 fragment with tertiary alcohol and a C7-C18 fragment | Wittig Reaction |

| Disconnection 2 | Methyl 5-oxopentanoate and a protected dodec-1-yne | Stereoselective Alkynylation |

Semi-Synthetic Routes from Renewable Resources

Leveraging abundant and renewable starting materials like unsaturated fatty acids offers a more sustainable approach to the synthesis of 6-hydroxy-6-methyloctadecanoic acid.

Oleic acid, a major component of many vegetable oils, is an attractive starting material for the synthesis of 6-hydroxy-6-methyloctadecanoic acid. researchgate.netmdpi.com A potential synthetic route could involve the epoxidation of the double bond in methyl oleate (B1233923), followed by a series of transformations to shift the functionality to the C6 position and introduce the methyl group. One proposed pathway involves the isomerization of the epoxide to a ketone, followed by Baeyer-Villiger oxidation and subsequent functional group manipulations. Another approach could involve the ozonolysis of oleic acid to generate shorter-chain aldehydes, which can then be used as building blocks in a total synthesis approach.

Researchers have explored the conversion of methyl oleate to branched-chain hydroxy fatty acid derivatives. researchgate.net In these studies, methyl oleate was first epoxidized and then treated with organocuprate reagents. While this research focused on the addition of alkyl groups to the C9 and C10 positions, the methodology of epoxide opening with organometallic reagents could potentially be adapted to introduce a methyl group at a different position after suitable functional group transformations.

The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for producing complex molecules with high selectivity and under mild conditions. nih.govnih.govnih.govfrontiersin.orgmdpi.comnih.govresearchgate.net In the context of 6-hydroxy-6-methyloctadecanoic acid, a chemo-enzymatic approach could utilize enzymes for key steps such as hydroxylation or chiral resolution.

For instance, a biocatalytic hydroxylation of 6-methyloctadecanoic acid using a specific cytochrome P450 monooxygenase could directly introduce the hydroxyl group at the desired position. nih.gov However, achieving high regioselectivity and stereoselectivity for the hydroxylation of a tertiary carbon atom remains a significant challenge. Alternatively, a lipase (B570770) could be employed for the kinetic resolution of a racemic mixture of 6-hydroxy-6-methyloctadecanoic acid, selectively acylating one enantiomer and allowing for the separation of the two.

A chemo-enzymatic cascade could also be envisioned, starting from a more readily available hydroxy fatty acid like ricinoleic acid (12-hydroxy-9-octadecenoic acid). nih.gov This would involve enzymatic or chemical transformations to modify the existing hydroxyl group and double bond to construct the desired 6-hydroxy-6-methyl functionality.

Table 3: Potential Chemo-Enzymatic Steps

| Enzymatic Step | Substrate | Product | Potential Advantage |

| Biocatalytic Hydroxylation | 6-Methyloctadecanoic acid | 6-Hydroxy-6-methyloctadecanoic acid | Direct introduction of the hydroxyl group |

| Lipase-catalyzed Resolution | Racemic 6-hydroxy-6-methyloctadecanoic acid | Enantiomerically enriched acid and ester | Access to both enantiomers |

| Carboxylic Acid Reductase | 6-Oxooctadecanoic acid | 6-Oxooctadecanal | Precursor for Wittig or aldol (B89426) reactions nih.gov |

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselectivity (control over the position of the functional group) and stereoselectivity (control over the 3D arrangement of atoms) is paramount in synthesizing specific hydroxy fatty acids. Most organic compounds have numerous similar C-H bonds, making site-selective functionalization a major challenge. nih.gov

One of the most promising approaches for regioselective functionalization involves the catalytic isomerization of internal double bonds in unsaturated fatty acids to a terminal position, followed by functionalization. researchgate.net For instance, isomerizing alkoxycarbonylation has shown high selectivity for producing linear α,ω-difunctionalized compounds from unsaturated fatty acid esters. researchgate.net Another method, hydroboration-isomerization, has been investigated for converting mid-chain double bonds of fatty acid derivatives into terminal functional groups. uantwerpen.be The efficiency of this method is highly dependent on the solvent, with apolar, non-coordinating solvents showing improved reaction kinetics and enabling isomerization in long-chain molecules. uantwerpen.be

Biocatalysis offers a powerful tool for highly selective functionalization. P450 enzymes, for example, demonstrate remarkable C-H oxidation site-selectivity, where the enzyme's structure directs a specific C-H bond into proximity with the reactive iron-oxo complex. nih.gov Engineered P450 monooxygenase systems have been successfully used to produce ω-hydroxy fatty acids with high regioselectivity. nih.gov For example, a fusion protein of CYP153A from Marinobacter aquaeloei and the reductase domain of P450 BM3 from Bacillus megaterium was used to hydroxylate dodecanoic acid at the terminal (ω) position with over 95% regioselectivity. nih.gov While this demonstrates terminal selectivity, different P450 systems could theoretically be engineered or selected to target specific internal positions like C-6.

For stereoselective synthesis, particularly for creating chiral centers at the hydroxylated carbon, methods like enantioselective hydrogenation are employed. The synthesis of enantiomers of related compounds, such as 6-hydroxyalkan-4-olides, has been achieved with high enantiomeric excess through the hydrogenation of 4,6-diketo esters using a Ru–BINAP catalyst. rsc.org This highlights a potential pathway where a diketo-precursor of 6-hydroxy-6-methyloctadecanoic acid could be stereoselectively reduced to yield a specific enantiomer.

| Strategy | Description | Key Features | Potential Application for Synthesis |

| Isomerizing Functionalization | Catalytic migration of an internal double bond to a terminal position, followed by functionalization (e.g., alkoxycarbonylation). researchgate.net | Generates linear α,ω-difunctional compounds. researchgate.net | Synthesis of terminally functionalized analogues. |

| Hydroboration-Isomerization | Shifts mid-chain double bonds in unsaturated fatty acid esters via hydroboration, allowing for terminal functionalization. uantwerpen.be | Highly dependent on solvent conditions; apolar solvents are more effective for long chains. uantwerpen.be | Creation of building blocks for complex fatty acids. |

| Biocatalysis (P450 Enzymes) | Use of enzymes to perform site-selective C-H oxidation. nih.gov | High regioselectivity and stereoselectivity are possible. nih.govnih.gov | Direct and selective hydroxylation at a specific carbon (e.g., C-6). |

| Stereoselective Hydrogenation | Enantioselective reduction of a keto group to a hydroxyl group using a chiral catalyst. rsc.org | Creates specific stereoisomers (enantiomers). rsc.org | Establishing the chirality at the C-6 position from a 6-oxo precursor. |

Synthesis of Derivatized Forms for Research Purposes

To study the biological roles and metabolic pathways of 6-hydroxy-6-methyloctadecanoic acid, researchers often require derivatized forms, such as esters, amides, and isotopically labeled analogues.

Esters and amides of fatty acids are synthesized for various research applications, including improving cell permeability, creating prodrugs, or facilitating analysis.

Esters: The most common derivatives are methyl or ethyl esters, which are more volatile and less polar than the free carboxylic acid, making them suitable for techniques like gas chromatography. A straightforward synthesis of methyl 6-hydroxyoctadecanoate involves the reduction of a corresponding keto-ester precursor (methyl 6-oxooctadecanoate) using sodium borohydride (B1222165) (NaBH₄). chemicalbook.com This method provides the hydroxy ester in high yield (94%). chemicalbook.com

More generally, a wide variety of esters can be synthesized from the carboxylic acid and an alcohol under mild conditions. organic-chemistry.org One efficient method uses 2-methyl-6-nitrobenzoic anhydride (B1165640) as a dehydrating agent in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This approach allows for the formation of esters from nearly equimolar amounts of the acid and alcohol, achieving high yields and excellent chemoselectivity. organic-chemistry.org

Amides: Amide derivatives can be prepared from the carboxylic acid or its activated forms (like an acyl chloride) by reacting with a desired amine. While less common in metabolic studies than esters, amides are crucial in medicinal chemistry for creating compounds with altered biological activity and stability. The conversion of amides back to esters can also be achieved using reagents like trialkyloxonium tetrafluoroborates (Meerwein's reagent), demonstrating the chemical relationship between these derivatives. researchgate.net

To understand how 6-hydroxy-6-methyloctadecanoic acid is synthesized, transported, and metabolized within a biological system, researchers use isotopically labeled analogues. ckisotopes.comisotope.com This involves replacing one or more atoms in the molecule with a heavier, stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov These labeled compounds act as tracers that can be distinguished from their naturally abundant, unlabeled counterparts by mass spectrometry (MS). ckisotopes.comnih.gov

The synthesis of labeled fatty acids allows for several types of metabolic analysis:

Flux Analysis: By supplying a labeled precursor (like ¹³C-glucose or ¹³C-acetate), researchers can track the incorporation of the label into newly synthesized fatty acids, providing quantitative data on metabolic pathway fluxes. nih.govroyalsocietypublishing.org

Disposition Studies: Administering a labeled fatty acid allows scientists to trace its uptake into cells, its incorporation into more complex lipids (like triglycerides and phospholipids), and its breakdown via pathways such as beta-oxidation. ckisotopes.comisotope.com

Pathway Elucidation: The specific pattern of isotope incorporation can reveal the metabolic pathways involved in the synthesis or modification of the fatty acid. royalsocietypublishing.org

A variety of stable isotope-labeled fatty acids are available for research, and custom syntheses can produce specifically labeled versions of 6-hydroxy-6-methyloctadecanoic acid. isotope.com For example, a synthesis could start with a labeled precursor that becomes the backbone of the fatty acid, thereby incorporating ¹³C or ²H atoms throughout the chain. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are then used to detect and quantify the labeled molecules and their metabolic products. ckisotopes.comnih.gov

| Labeled Analogue Type | Isotope | Purpose | Detection Method |

| Uniformly Labeled | ¹³C | Tracing the entire carbon backbone in synthesis and catabolism studies. ckisotopes.com | Mass Spectrometry (GC-MS, LC-MS). nih.gov |

| Position-Specific Labeled | ¹³C | Investigating specific enzymatic reactions and metabolic rearrangements. royalsocietypublishing.org | Mass Spectrometry, NMR Spectroscopy. royalsocietypublishing.org |

| Deuterated | ²H (Deuterium) | Measuring fatty acid oxidation and synthesis simultaneously. ckisotopes.comisotope.com | Mass Spectrometry (GC-MS, LC-MS). isotope.com |

Advanced Analytical and Spectroscopic Characterization of 6 Hydroxy 6 Methyloctadecanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like 6-Hydroxy-6-methyloctadecanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Hydroxy-6-methyloctadecanoic Acid

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Terminal CH₃ | ~0.88 |

| Methylene (B1212753) Chain (CH₂)n | ~1.2-1.6 |

| CH₂ adjacent to COOH | ~2.35 |

| CH₃ at C6 | ~1.1-1.3 |

Note: These are estimated values based on analogous compounds and general chemical shift principles.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the 19 carbon atoms in 6-Hydroxy-6-methyloctadecanoic acid. Key resonances would include the carbonyl carbon of the carboxylic acid (typically downfield, >170 ppm), the carbon bearing the hydroxyl and methyl groups (C6), the terminal methyl carbon, and the carbons of the long alkyl chain. The chemical shift of C6 would be significantly influenced by the attached hydroxyl and methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Hydroxy-6-methyloctadecanoic Acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (COOH) | ~179-181 |

| C2 | ~34-36 |

| C3 | ~24-26 |

| C4 | ~29-31 |

| C5 | ~38-40 |

| C6 (C-OH, C-CH₃) | ~70-75 |

| C7-C17 | ~22-32 |

| C18 (CH₃) | ~14 |

| C6-CH₃ | ~25-30 |

Note: These are estimated values based on analogous compounds and general chemical shift principles.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For 6-Hydroxy-6-methyloctadecanoic acid, COSY would show correlations between adjacent methylene protons along the fatty acid chain, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. magritek.com This is crucial for assigning the ¹³C signals based on their attached protons. For example, the proton signal of the terminal methyl group would correlate with the corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

GC-MS is a widely used method for the analysis of fatty acids, which are often derivatized to their more volatile methyl esters (FAMEs) prior to analysis. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component.

In the mass spectrum of a hydroxy fatty acid derivative, such as the trimethylsilyl (B98337) (TMS) ether of the methyl ester, characteristic fragmentation occurs. marinelipids.ca Alpha-cleavage on either side of the carbon bearing the OTMS group is a common fragmentation pathway, and the resulting fragment ions can be used to determine the position of the original hydroxyl group. marinelipids.ca For 6-Hydroxy-6-methyloctadecanoic acid methyl ester TMS ether, cleavage between C5-C6 and C6-C7 would yield diagnostic ions.

Table 3: Expected Key Fragment Ions in GC-MS of 6-Hydroxy-6-methyloctadecanoyl Methyl Ester (as TMS ether)

| Fragment Ion | m/z (expected) | Description |

|---|---|---|

| [M]+ | 400 | Molecular ion |

| [M-CH₃]+ | 385 | Loss of a methyl group |

| Cleavage at C5-C6 | Varies | Fragment containing the ester group |

| Cleavage at C6-C7 | Varies | Fragment containing the alkyl chain |

Note: The exact m/z values of the cleavage fragments would depend on the specific fragmentation pathway and rearrangements.

LC-MS is particularly useful for analyzing complex biological mixtures and for compounds that are not easily volatilized for GC-MS. researchgate.net Fatty acids can be analyzed in their free form using LC-MS, often with electrospray ionization (ESI) in negative mode. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides even more detailed structural information. researchgate.net In a typical LC-MS/MS experiment, the precursor ion (the molecular ion or a prominent fragment) is selected and then fragmented to produce a product ion spectrum. researchgate.net The fragmentation pattern is characteristic of the compound's structure. For 6-Hydroxy-6-methyloctadecanoic acid, the fragmentation would likely involve neutral losses of water and cleavages along the fatty acid chain.

Table 4: Predicted LC-MS/MS Fragmentation of 6-Hydroxy-6-methyloctadecanoic Acid (Negative Ion Mode)

| Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Description |

|---|---|---|

| 315.25 | Varies | Loss of H₂O, cleavages along the alkyl chain |

Note: The specific product ions would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 6-hydroxy-6-methyloctadecanoic acid by providing its exact mass and, consequently, its elemental formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For 6-hydroxy-6-methyloctadecanoic acid (C₁₉H₃₈O₃), the expected exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental formula. Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often employed to generate the molecular ion with minimal fragmentation.

The fragmentation pattern observed in the mass spectrum provides further structural information. For hydroxy fatty acids, characteristic fragmentation includes the loss of a water molecule (H₂O) from the hydroxyl group and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group (α-cleavage). libretexts.orgresearchgate.net For instance, in the mass spectrum of a similar hydroxy fatty acid, the base peak at m/z 103 is characteristic of 3-hydroxy fatty acid methyl esters. researchgate.net When derivatized, for example as tert-butyldimethylsilyl (tBDMS) ethers of the methyl ester, a prominent fragment corresponding to the loss of a tert-butyl group ([M-57]⁺) is often observed. nih.gov

Table 1: Representative High-Resolution Mass Spectrometry Data for a Hydroxy Fatty Acid Derivative

| Fragment Ion | Description | Significance |

| [M+H]⁺ | Protonated molecule | Provides the exact mass of the compound. |

| [M-H₂O+H]⁺ | Loss of water | Indicates the presence of a hydroxyl group. |

| [M-57]⁺ | Loss of tert-butyl group | Characteristic fragment for tBDMS derivatives. nih.gov |

This table presents representative data for a derivatized hydroxy fatty acid. The exact m/z values would be specific to 6-hydroxy-6-methyloctadecanoic acid and its specific derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For 6-hydroxy-6-methyloctadecanoic acid, the IR spectrum will exhibit distinct absorption bands corresponding to its carboxylic acid and tertiary alcohol functional groups. mdpi.comacs.org

The key characteristic absorptions for 6-hydroxy-6-methyloctadecanoic acid include:

A broad O-H stretching band for the carboxylic acid, typically in the region of 3000-2500 cm⁻¹. libretexts.org

A sharp O-H stretching band for the tertiary alcohol, usually around 3500-3200 cm⁻¹. libretexts.orglibretexts.org

Strong C-H stretching bands from the long alkyl chain, appearing in the 2960-2850 cm⁻¹ region. mdpi.com

A very strong and sharp C=O (carbonyl) stretching band for the carboxylic acid, typically observed around 1710 cm⁻¹. researchgate.netresearchgate.net

A C-O stretching band for the tertiary alcohol and carboxylic acid, found in the 1320-1210 cm⁻¹ range. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for 6-Hydroxy-6-methyloctadecanoic Acid

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Appearance |

| 3500-3200 | O-H stretch | Tertiary Alcohol | Strong, sharp |

| 3000-2500 | O-H stretch | Carboxylic Acid | Strong, very broad |

| 2960-2850 | C-H stretch | Alkyl chain | Strong, sharp |

| 1710 | C=O stretch | Carboxylic Acid | Strong, sharp |

| 1470-1450 | C-H bend | Alkyl chain | Medium |

| 1320-1210 | C-O stretch | Alcohol, Carboxylic Acid | Medium |

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation)

The carbon atom at the 6-position in 6-hydroxy-6-methyloctadecanoic acid is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. Chiroptical methods are employed to determine the absolute configuration (R or S) of this stereocenter.

Optical rotation is a classical chiroptical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.com The direction and magnitude of this rotation are specific to the enantiomer. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal amount. nih.govnih.gov The specific rotation, [α], is a standardized value that depends on the compound, concentration, solvent, temperature, and the wavelength of light used (typically the sodium D-line at 589 nm). The experimentally determined sign of the optical rotation can be compared to known standards or theoretical calculations to assign the stereochemistry.

More modern approaches often involve the derivatization of the hydroxyl group with a chiral reagent to form diastereomers, which can then be separated and analyzed by techniques like HPLC or NMR spectroscopy to deduce the original stereochemistry. nih.govacs.org

Table 3: Principles of Optical Rotation for Stereochemical Assignment

| Parameter | Description |

| Optical Activity | The ability of a chiral molecule to rotate the plane of polarized light. |

| Specific Rotation [α] | A standardized measure of the optical rotation of a compound. |

| Dextrorotatory (+) | Rotation of plane-polarized light to the right (clockwise). |

| Levorotatory (-) | Rotation of plane-polarized light to the left (counter-clockwise). |

| Racemic Mixture | An equimolar mixture of both enantiomers, which is optically inactive. |

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of 6-hydroxy-6-methyloctadecanoic acid from complex mixtures and for the assessment of its purity.

Gas chromatography (GC) is a highly sensitive technique used for separating and analyzing volatile compounds. restek.com Due to the low volatility of long-chain fatty acids, 6-hydroxy-6-methyloctadecanoic acid must first be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ether. nih.govsigmaaldrich.comnih.gov

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. researchgate.netresearchgate.net The position of the hydroxyl group and the methyl branch will influence the retention time relative to a simple saturated fatty acid of the same chain length. sigmaaldrich.com

Table 4: Representative Gas Chromatography (GC) Conditions for the Analysis of Hydroxy Fatty Acid Methyl Esters (FAMEs)

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-Wax, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 150 °C to 250 °C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Methyl esterification (FAME) or Silylation (TMS ether) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like 6-hydroxy-6-methyloctadecanoic acid. researchgate.netaocs.org

Reversed-phase HPLC is the most common mode used for fatty acid analysis. In this method, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol. acs.orgdtic.mil The separation is based on the hydrophobic interactions between the long alkyl chain of the fatty acid and the stationary phase. More polar compounds elute earlier, while more nonpolar compounds are retained longer. The presence of the hydroxyl group makes 6-hydroxy-6-methyloctadecanoic acid more polar than its non-hydroxylated counterpart, octadecanoic acid, leading to a shorter retention time under reversed-phase conditions. The mobile phase is often acidified with a small amount of an acid like formic acid to ensure the carboxylic acid group is protonated, leading to better peak shape and reproducibility. sigmaaldrich.comchromatographyonline.com

Table 5: Representative High-Performance Liquid Chromatography (HPLC) Conditions for the Analysis of Hydroxy Fatty Acids

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detector | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometer (MS) |

| Derivatization | Often not required, but can be done to enhance detection (e.g., phenacyl esters for UV). aocs.org |

Biological Roles and Functional Investigations Non Clinical of 6 Hydroxy 6 Methyloctadecanoic Acid and Its Class

Role in Microbial Physiology and Membrane Structure

The cell membrane is a critical interface between a bacterium and its environment, and its composition is dynamically altered to maintain integrity and functionality under various conditions. Hydroxy fatty acids are among the components that bacteria utilize to modify their membrane properties.

Bacteria adapt to environmental stressors like temperature and pH by modifying the fatty acid composition of their cell membranes. nih.govfrontiersin.orgjmb.or.kr This adaptation, often termed homeoviscous adaptation, ensures the membrane maintains optimal fluidity. Common modifications include altering the degree of saturation, chain length, and branching. frontiersin.orgjmb.or.krrsc.org

In response to cold stress, bacteria often increase the proportion of unsaturated and short-chain fatty acids to enhance membrane fluidity. nih.govfrontiersin.org Conversely, under heat stress, an increase in saturated fatty acids is typically observed to decrease fluidity. jmb.or.kr The introduction of hydroxyl groups into the fatty acid chain is another adaptive strategy. For instance, in some acidophilic bacteria, uncommon β-hydroxy fatty acids are detected in their membranes, contributing to their ability to tolerate low pH environments. nih.gov Studies on Chryseobacterium frigidisoli, an Antarctic bacterium, revealed that while the proportions of iso- and anteiso-branched fatty acids change with temperature and pH, the corresponding 2-hydroxy branched fatty acids show an inverse correlation, suggesting a specific role for hydroxylation in stress adaptation. frontiersin.org

Table 1: Bacterial Membrane Fatty Acid Adaptations to Environmental Stress

| Stressor | Adaptive Change in Membrane Fatty Acid Composition | Consequence |

|---|---|---|

| Low Temperature | Increase in unsaturated fatty acids, short-chain fatty acids, and anteiso-branched fatty acids. nih.govfrontiersin.org | Increases membrane fluidity. |

| High Temperature | Increase in saturated fatty acids. jmb.or.kr | Decreases membrane fluidity. |

| Acid Stress | Increased cyclopropane (B1198618) fatty acids and incorporation of β-hydroxy fatty acids in some species. nih.govrsc.org | Increases membrane stability. |

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This lifestyle confers significant protection against environmental stresses and antimicrobial agents. frontiersin.org The transition from a planktonic (free-swimming) state to a biofilm is associated with profound physiological changes, including alterations to the cell membrane.

Research has shown that the membrane fatty acid composition of biofilm cells differs significantly from their planktonic counterparts. frontiersin.org A common finding across several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, is a significant increase in the percentage of saturated fatty acids in biofilm cells. frontiersin.org This change is thought to decrease membrane fluidity, which may be an adaptive response to limit exchanges with the environment and conserve energy. frontiersin.org

Furthermore, certain fatty acids can directly influence biofilm formation. Various unsaturated long-chain fatty acids have been shown to inhibit biofilm formation in Gram-positive bacteria like Staphylococcus aureus at sub-inhibitory concentrations. nih.govscilit.com For example, linoleic acid was found to reduce the amount of extracellular polymeric substances in S. aureus biofilms. nih.gov In contrast, some studies suggest that other fatty acids, such as oleic acid and palmitic acid, can inhibit biofilm formation in bacteria like Acinetobacter baumannii. researchgate.net The omega-3 fatty acid docosahexaenoic acid (DHA) has also been investigated for its anti-biofilm properties against S. aureus, showing a reduction in bacterial colony-forming units in biofilms without inducing genes associated with biofilm matrix production. mdpi.com This suggests that specific fatty acids, potentially including hydroxylated forms, could play a role in modulating the biofilm lifestyle.

Participation in Plant Cutin and Barrier Formation

In the plant kingdom, hydroxy fatty acids are fundamental building blocks of protective biopolyesters, namely cutin and suberin. frontiersin.orgnih.gov These complex macromolecules form barriers that are crucial for preventing water loss and protecting against pathogen invasion. nih.gov

Cutin is the major component of the plant cuticle, which covers the aerial parts of plants. Suberin is found in underground tissues like roots, as well as in bark and wound-healing tissues. frontiersin.orgnih.gov Both polymers consist of a complex network of long-chain fatty acids, ω-hydroxy acids, and α,ω-dicarboxylic acids, cross-linked by ester bonds, often with glycerol. frontiersin.orgoup.com

The biosynthesis of these polymers involves the hydroxylation of fatty acids. Cytochrome P450 monooxygenases from the CYP86 family are key enzymes that catalyze the ω-hydroxylation of fatty acids (C16-C24), a critical step in producing the monomers for suberin and cutin. oup.comoup.com For example, CYP86A1 has been identified as a fatty acid ω-hydroxylase essential for root suberin biosynthesis in Arabidopsis. oup.com The resulting ω-hydroxy acids can be further oxidized to α,ω-diacids or incorporated directly into the growing polyester (B1180765) chain. frontiersin.org The presence and relative abundance of specific mid-chain and ω-hydroxy acids can vary between plant species, suggesting a basis for chemotaxonomy. unige.ch For instance, gymnosperms and angiosperms can be distinguished by the positional isomers of their dihydroxyhexadecanoic acids. unige.ch

Table 2: Common Monomers in Plant Suberin

| Monomer Class | Examples | Role |

|---|---|---|

| ω-Hydroxy acids | C16 to C24 ω-hydroxy acids | Primary building blocks, allow for polyester chain extension. oup.comoup.com |

| α,ω-Dicarboxylic acids | C16 to C24 α,ω-diacids | Cross-linking agents. pnas.org |

| Long-chain fatty acids | C16 to C24 fatty acids | Incorporated into the polymer matrix. nih.gov |

| Glycerol | Cross-linker between aliphatic monomers. frontiersin.org |

| Ferulic acid | | Links the aliphatic polyester to aromatic domains. pnas.org |

Precursor in the Biosynthesis of Other Biologically Active Lipids

Hydroxy fatty acids serve as essential precursors for the synthesis of other classes of lipids with significant biological activities.

A prominent example is the class of fatty acid esters of hydroxy fatty acids (FAHFAs). acs.orgresearchgate.net Discovered in 2014, FAHFAs are endogenous lipids where a fatty acid is ester-linked to a hydroxyl group of a hydroxy fatty acid. frontiersin.org These molecules have garnered significant attention for their anti-inflammatory and insulin-sensitizing properties. acs.orgnih.gov

The biosynthesis of FAHFAs involves the enzymatic esterification of an HFA with a second fatty acid (often from a fatty acyl-CoA). semanticscholar.org The diversity of FAHFAs is vast, arising from the numerous possible combinations of different fatty acids and hydroxy fatty acids. acs.orgmdpi.com For example, a well-studied FAHFA is palmitic acid-hydroxy-stearic acid (PAHSA), where palmitic acid is esterified to a molecule of hydroxystearic acid. semanticscholar.org Levels of certain FAHFAs have been found to be lower in insulin-resistant individuals, and their administration has shown beneficial metabolic effects in animal models. nih.govnih.gov The synthesis of these molecules can be influenced by diet and is augmented by oxidative stress. frontiersin.orgsemanticscholar.orgnih.gov

Enzymatic pathways for producing FAHFAs are a key area of research, with enzymes like fatty acid hydratases and lipases being used to create specific FAHFA structures for further study. researchgate.netchemrxiv.org

Interactions with Cellular Receptors (in research models, not human trials)

The biological effects of hydroxy fatty acids and their derivatives, like FAHFAs, are often mediated through interactions with specific cellular receptors. In non-clinical research models, these lipids have been identified as signaling molecules that can modulate cellular pathways involved in inflammation and metabolism.

A key receptor target for long-chain fatty acids and FAHFAs is G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4). nih.govnih.gov GPR120 is expressed in adipose tissue and pro-inflammatory macrophages. nih.gov Activation of GPR120 by agonists, including omega-3 fatty acids and specific FAHFA isomers like 9-PAHSA, triggers potent anti-inflammatory and insulin-sensitizing effects. nih.govnih.gov

In macrophages, GPR120 activation can inhibit inflammatory signaling pathways (such as those mediated by Toll-like receptors and TNF-α) by preventing the activation of key downstream molecules like TAK1. nih.gov This anti-inflammatory action is mediated through a β-arrestin-2 dependent mechanism. nih.govmdpi.com In adipocytes, GPR120 stimulation enhances glucose uptake. nih.gov Furthermore, GPR120 activation in the central nervous system has been shown to suppress microglial reactivity and alleviate sickness- and anxiety-like behaviors in animal models of neuroinflammation. nih.gov

Other hydroxycarboxylic acid receptors (HCAs) have also been implicated in mediating the effects of related molecules. nih.govnih.gov For example, HCA1 and HCA3 are expressed in certain cancer cell lines, where they are involved in controlling lipid and fatty acid metabolism. nih.gov These findings highlight that hydroxy fatty acids and their derivatives are not merely structural components or metabolic intermediates but are active signaling molecules that interact with a network of cellular receptors to regulate physiological processes.

Influence on Lipid Membrane Organization in in vitro or model systems

The structure and organization of lipid membranes are critical for cellular function, and the incorporation of modified fatty acids, such as those with hydroxyl and methyl branches, can significantly alter their biophysical properties. While direct studies on 6-Hydroxy-6-methyloctadecanoic acid are limited, research on related long-chain hydroxy fatty acids (HFAs) and branched-chain fatty acids (BCFAs) in model membrane systems, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers and liposomes, provides valuable insights into their potential effects. These studies often employ techniques like Differential Scanning Calorimetry (DSC) and molecular dynamics simulations to probe changes in membrane fluidity, phase transition temperatures, and lipid packing.

The presence of a hydroxyl group and a methyl branch on the acyl chain of a fatty acid introduces steric hindrance and the potential for hydrogen bonding, which can disrupt the orderly packing of phospholipids (B1166683) in a bilayer. The position of these modifications along the fatty acid chain is a crucial determinant of their effect on the membrane.

Influence on Membrane Phase Transition

Differential Scanning Calorimetry (DSC) is a key technique used to study the phase transitions of lipid bilayers, particularly the main gel to liquid-crystalline phase transition temperature (Tₘ). This transition represents a shift from a more ordered, gel-like state to a more fluid, liquid-crystalline state. The incorporation of fatty acids can either stabilize the gel phase or the liquid-crystalline phase, as reflected by changes in Tₘ.

Research on various HFAs in DMPC model membranes has revealed that the position of the hydroxyl group significantly influences the membrane's thermal behavior. nih.gov Long-chain HFAs with the hydroxyl group near the carboxylic acid head group (e.g., at the 2- or 3-position) tend to stabilize the gel phase, leading to a decrease in the Tₘ. nih.gov Conversely, when the hydroxyl group is located further away from the head group, it tends to stabilize the more disordered liquid-crystalline state. nih.gov Similarly, the chirality of the fatty acid can play a role; for instance, pure enantiomers of some HFAs have been shown to favor the liquid-crystalline state compared to their racemic mixtures. nih.gov

Branched-chain fatty acids, particularly those with anteiso branching, are known to be more effective at fluidizing membranes compared to their iso-branched counterparts. nih.gov This increased fluidity is attributed to the disruption of tight lipid packing caused by the branched methyl group. nih.govnih.gov Atomistic simulations have provided quantitative support for this, showing that an increase in straight-chain fatty acid content in a membrane containing branched-chain lipids leads to a thickening and ordering of the bilayer, indicating that the branched-chain fatty acids themselves promote fluidity. nih.gov

The table below summarizes the observed effects of different types of fatty acids on the main phase transition temperature (Tₘ) of DMPC model membranes, providing a basis for predicting the potential impact of 6-Hydroxy-6-methyloctadecanoic acid.

| Fatty Acid Type Incorporated into DMPC Bilayer | Observed Effect on Main Phase Transition Temperature (Tₘ) | Reference |

| Long-chain 2- and 3-Hydroxy Fatty Acids | Reduction in Tₘ (Stabilization of gel phase) | nih.gov |

| Short-chain Hydroxy Fatty Acids | Stabilization of the liquid-crystalline state | nih.gov |

| Long-chain Hydroxy Fatty Acids (OH group remote from head) | Stabilization of the liquid-crystalline state | nih.gov |

| Enantiopure (S)-14-methylhexadecanoic acid | Alleviation of the liquid-crystalline state | nih.gov |

| Enantiopure (R)-2-hydroxy octadecanoic acid | Alleviation of the liquid-crystalline state | nih.gov |

Impact on Membrane Fluidity and Domain Formation

The introduction of structural irregularities like hydroxyl and methyl groups into fatty acid chains generally leads to an increase in membrane fluidity. nih.govnih.gov This is because the "kinks" and additional bulkiness of these modified fatty acids disrupt the van der Waals interactions between adjacent acyl chains, creating more space and allowing for greater motional freedom of the lipids. khanacademy.orglibretexts.org The effect is analogous to that of unsaturated fatty acids, where double bonds introduce bends in the acyl chains, thereby increasing fluidity. khanacademy.orglibretexts.orgbioninja.com.au

In more complex model membranes containing cholesterol and sphingomyelin, which can form ordered domains (lipid rafts), hydroxy fatty acids like 2-hydroxyoleic acid (2OHOA) have been shown to induce phase separation. researchgate.net These fatty acids can interact with sphingomyelin, leading to the formation of liquid-disordered domains enriched in the hydroxy fatty acid, separate from the more rigid, cholesterol-rich liquid-ordered domains. researchgate.net This segregation can significantly alter the lateral organization of lipids within the membrane.

| Investigated Property | Fatty Acid Type | Model System | Key Findings | Reference |

| Membrane Fluidity | Branched-chain fatty acids | Model microbial membranes | Increase in bilayer fluidity; reduced lipid bilayer thickness. | nih.govnih.gov |

| Lateral Organization | 2-hydroxyoleic acid (2OHOA) | Model raft membranes (with Cholesterol and Sphingomyelin) | Induced phase separation into liquid-disordered (2OHOA-rich) and liquid-ordered (cholesterol-rich) domains. | researchgate.net |

| Membrane Structure | 2OHOA-containing phospholipids | Liquid-disordered (Ld) and Liquid-ordered (Lo) model membranes | Made Ld membrane surface more compact and less hydrated; increased propensity to form non-lamellar structures. | nih.govresearchgate.net |

| Membrane Flexibility | Alpha-linolenic acid and linoleic acid | PC12 cells | Incorporation of more double bonds into the cell membrane structure, resulting in higher membrane flexibility. | nih.gov |

Given that 6-Hydroxy-6-methyloctadecanoic acid possesses both a hydroxyl group and a methyl branch on a long saturated chain, it is plausible to hypothesize that it would significantly influence lipid membrane organization. The methyl group at the 6-position would introduce a branching point, disrupting acyl chain packing and increasing membrane fluidity. The hydroxyl group at the same position would not only add to the steric bulk but also introduce the capacity for hydrogen bonding with neighboring lipid headgroups or water molecules at the membrane interface, potentially altering hydration and the formation of lipid domains. The combined effect would likely be a potent fluidizing and disordering influence on the lipid bilayer.

Derivatives, Analogues, and Structure Activity Relationship Studies Non Clinical

Synthetic Modifications of the Hydroxyl Group

The hydroxyl group at the C-6 position of 6-hydroxy-6-methyloctadecanoic acid is a key functional group that can be chemically modified to alter the molecule's properties. Standard organic chemistry techniques allow for a variety of transformations that can probe the role of this group in biological interactions.

Common modifications include:

Esterification and Etherification: The hydroxyl group can be converted into an ester or an ether. This modification changes the polarity, size, and hydrogen-bonding capability of the functional group. For instance, creating a methyl ether would remove the hydrogen bond donor capacity, which can be tested to see if this ability is critical for its biological activity.

Halogenation: Replacement of the hydroxyl group with a halogen, such as fluorine or chlorine, creates analogues with altered electronic properties and metabolic stability.

Azidation and Thiolation: Conversion to an azide (B81097) allows for further "click chemistry" reactions, while replacement with a thiol group introduces a new reactive handle for conjugation or to study interactions with metal-containing enzymes. nih.gov

Oxidation: The secondary alcohol can be oxidized to a ketone, forming 6-oxo-6-methyloctadecanoic acid. This change from a tetrahedral, hydrogen-bonding group to a planar, polar group can significantly impact receptor binding and biological signaling.

These modifications are essential in structure-activity relationship (SAR) studies to determine which properties of the hydroxyl group are indispensable for the compound's function.

Modifications of the Methyl Branch Position and Chain Length

Chain Length Variation: Synthesizing analogues with shorter or longer acyl chains (e.g., changing from an 18-carbon octadecanoic acid backbone to a 16-carbon hexadecanoic or 20-carbon eicosanoic acid backbone) alters the molecule's lipophilicity and how it partitions into cell membranes. Studies on related fatty acid esters have shown that even small changes in chain length can impact anti-inflammatory activity. nih.gov For example, research on analogues of palmitic acid ester of 9-hydroxystearic acid (9-PAHSA) demonstrated that reducing the carbon chain length of either the fatty acid or the hydroxy fatty acid portion can result in analogues that maintain or, in some cases, enhance anti-inflammatory effects. nih.gov

Methyl Branch Position: The position of the methyl group (at C-6) is a defining feature. Synthesizing isomers where the methyl group is shifted along the carbon chain (e.g., to C-2, C-10, or C-16) would help to understand the steric requirements of its binding partners. For example, 16-methyloctadecanoic acid is a naturally occurring branched-chain fatty acid with a methyl group near the omega end. youtube.com Comparing the activity of its hydroxylated forms to 6-hydroxy-6-methyloctadecanoic acid could reveal the importance of the branch position.

These structural modifications are critical for mapping the binding pockets of target proteins and optimizing the molecule for specific effects.

Positional and Stereoisomers and their Distinct Biochemical Activities

Isomers are molecules that have the same chemical formula but different arrangements of atoms. For a complex lipid like 6-hydroxy-6-methyloctadecanoic acid, both positional and stereoisomers can exhibit remarkably different biological activities.

Positional Isomers: This refers to isomers where the hydroxyl and methyl groups are at different positions on the octadecanoic acid chain. For the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs), the position of the ester linkage is known to be critical. For example, studies on palmitic acid hydroxy stearic acids (PAHSAs) have shown that different positional isomers (e.g., 5-PAHSA, 9-PAHSA, 12-PAHSA) have distinct biological effects. frontiersin.org They show differential abilities to stimulate insulin (B600854) secretion and reduce inflammation. frontiersin.org Furthermore, the position of the ester bond can affect the rate at which the molecule is hydrolyzed by enzymes like carboxyl ester lipase (B570770) (CEL), which preferentially breaks down isomers where the ester bond is further from the carboxylate group. frontiersin.org

Stereoisomers: The carbon atom at position 6, being bonded to four different groups (hydroxyl, methyl, and two different carbon chains), is a chiral center. This means 6-hydroxy-6-methyloctadecanoic acid can exist as two non-superimposable mirror images, or enantiomers: (R)-6-hydroxy-6-methyloctadecanoic acid and (S)-6-hydroxy-6-methyloctadecanoic acid. Biological systems, particularly enzymes and receptors, are often highly stereospecific. It is common for one enantiomer to be significantly more active than the other, or for the two enantiomers to have entirely different effects. For example, in the synthesis of other hydroxy fatty acids, enzymes like fatty acid hydratases are used to produce stereospecifically pure products, highlighting the biological importance of chirality.

The distinct activities of these isomers underscore the high degree of specificity in lipid signaling pathways.

Fatty Acid Esters of 6-Hydroxy-6-methyloctadecanoic Acid

6-hydroxy-6-methyloctadecanoic acid can serve as a backbone for the formation of a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). In these molecules, the hydroxyl group of the hydroxy fatty acid is esterified to the carboxyl group of another fatty acid, creating a branched-lipid structure. These have been identified as important endogenous signaling molecules with anti-diabetic and anti-inflammatory properties. nih.gov

The synthesis of FAHFA analogues is a key area of research to produce sufficient quantities for biological testing and to create novel structures with potentially enhanced properties. Chemical synthesis often involves protecting the carboxylic acid of the hydroxy fatty acid, reacting the hydroxyl group with an activated fatty acid (like an acyl chloride), and then deprotecting the product.

To overcome the complexities of chemical synthesis, which can involve harsh conditions and low selectivity, enzymatic methods have been developed. chemicalbook.com Characterization of these synthesized analogues relies heavily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, including the exact position of the ester bond and the identity of the two fatty acid chains. chemicalbook.com

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for producing FAHFAs. A prominent research model involves a bi-enzymatic cascade. chemicalbook.com

Hydration: A fatty acid hydratase enzyme is used to introduce a hydroxyl group at a specific position on an unsaturated fatty acid, creating the hydroxy fatty acid backbone. chemicalbook.com

Esterification: A lipase, such as Candida antarctica lipase A (CALA), then catalyzes the esterification of the newly formed hydroxyl group with a second fatty acid. chemicalbook.com

This one-pot, two-step approach allows for the creation of various structurally diverse and stereospecific FAHFAs from renewable fatty acid sources. chemicalbook.comnih.gov In vivo, enzymes such as adipose triglyceride lipase (ATGL) are believed to be involved in the biosynthesis of FAHFAs. nih.gov

Table 1: Examples of Enzymes in FAHFA Synthesis

| Enzyme Class | Specific Enzyme Example | Role in Synthesis |

|---|---|---|

| Hydratase | Fatty Acid Hydratase (from L. acidophilus) | Stereospecific hydroxylation of unsaturated fatty acids. chemicalbook.com |

| Lipase | Candida antarctica Lipase A (CALA) | Esterification of the hydroxy fatty acid with another fatty acid. chemicalbook.com |

| Lipase | Adipose Triglyceride Lipase (ATGL) | Implicated in the endogenous biosynthesis of FAHFAs. nih.gov |

Computational Chemistry and Molecular Modeling of Analogues

Computational chemistry provides powerful tools to predict the properties of 6-hydroxy-6-methyloctadecanoic acid analogues and to understand their interactions with biological targets.

Molecular Docking: This technique can be used to simulate the binding of different analogues and isomers to the active site of a target receptor or enzyme. It can help predict which structural modifications are likely to improve binding affinity and, by extension, biological activity. This approach has been used to study the binding of other modified fatty acid esters to fungal enzymes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in chemical structure with changes in biological activity. By building a model based on a set of tested analogues, researchers can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates.

In Silico Libraries: For analytical purposes, computational methods are used to generate large libraries of theoretical tandem mass spectra for various FAHFA structures. These in silico libraries can then be used to rapidly and accurately identify known and novel FAHFAs in complex biological samples analyzed by LC-MS/MS. researchgate.net

These computational approaches accelerate the discovery process, reduce the need for extensive synthesis and screening, and provide deeper insights into the molecular basis of the activity of these lipids.

Potential Research and Industrial Applications Non Clinical of 6 Hydroxy 6 Methyloctadecanoic Acid

While direct research outlining the specific industrial uses of 6-Hydroxy-6-methyloctadecanoic acid is limited, its chemical structure—a long carbon chain featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group—makes it an interesting candidate for various non-clinical applications. By examining research on analogous long-chain hydroxy fatty acids (HFAs), its potential can be inferred. HFAs are recognized as important bio-based chemicals with versatile applications in polymer materials, cosmetics, and pharmaceuticals. researchgate.netnih.gov

Future Research Directions and Challenges

Elucidation of Novel Biosynthetic Pathways and Enzymes

A primary challenge in the study of 6-Hydroxy-6-methyloctadecanoic acid is the incomplete understanding of its natural formation. While general pathways for fatty acid hydroxylation are known, the specific enzymes and mechanisms responsible for generating this particular branched-chain HFA remain to be fully characterized.

Future research will likely concentrate on:

Gene discovery and characterization: Identifying and characterizing the genes encoding the specific enzymes, such as cytochrome P450 monooxygenases or other hydroxylases, that catalyze the formation of 6-Hydroxy-6-methyloctadecanoic acid. researchgate.netnih.gov This involves screening genomic and transcriptomic libraries of organisms known to produce this or similar compounds.

Pathway reconstruction: Once identified, these enzymes will be crucial for reconstructing the complete biosynthetic pathway. This may reveal novel biochemical reactions or variations of known pathways, such as a branch of the mevalonate (B85504) pathway. nih.gov

Enzyme engineering: Understanding the structure and function of these enzymes will enable protein engineering efforts to improve their activity, specificity, and stability for potential biotechnological applications.

Development of Advanced Asymmetric Synthesis Methods for Specific Stereoisomers

The biological activity of chiral molecules like 6-Hydroxy-6-methyloctadecanoic acid is often dependent on their specific stereochemistry. Therefore, the ability to synthesize specific stereoisomers is critical for detailed structure-function studies and potential applications.

Key research directions include: